6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline
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Overview
Description
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. . This compound, in particular, features a morpholine ring attached to a sulfonylquinoline structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The sulfonyl group plays a crucial role in enhancing the binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline scaffold.
Uniqueness
6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is unique due to the presence of the morpholine ring and the sulfonyl group, which confer distinct chemical and biological properties compared to other quinoline derivatives. These structural features enhance its potential as a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-26-15-3-5-16(6-4-15)28(24,25)19-13-22-18-7-2-14(21)12-17(18)20(19)23-8-10-27-11-9-23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTGSRMLTLPWTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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